molecular formula C36H59NO6 B13896418 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate

Cat. No.: B13896418
M. Wt: 601.9 g/mol
InChI Key: OITCZADOYPEICM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Deformyl-N-benzyloxycarbonyl Orlistat involves several steps, starting from the basic structure of Orlistat. The synthetic route typically includes the protection of functional groups, followed by specific reactions to introduce the deformyl and benzyloxycarbonyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations

Chemical Reactions Analysis

N-Deformyl-N-benzyloxycarbonyl Orlistat undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Deformyl-N-benzyloxycarbonyl Orlistat has several scientific research applications, including:

Comparison with Similar Compounds

N-Deformyl-N-benzyloxycarbonyl Orlistat is unique in its structure and function compared to other lipase inhibitors. Similar compounds include:

N-Deformyl-N-benzyloxycarbonyl Orlistat stands out due to its specific modifications, which may offer unique advantages in research applications .

Properties

IUPAC Name

1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H59NO6/c1-5-7-9-11-12-13-14-15-19-23-30(26-33-31(34(38)43-33)24-20-10-8-6-2)42-35(39)32(25-28(3)4)37-36(40)41-27-29-21-17-16-18-22-29/h16-18,21-22,28,30-33H,5-15,19-20,23-27H2,1-4H3,(H,37,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITCZADOYPEICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H59NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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